N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Properties
IUPAC Name |
N'-butan-2-yl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-3-10(2)19-16(23)17(24)20-15-13-8-25-9-14(13)21-22(15)12-6-4-5-11(18)7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMALGVXWKDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit key oncogenic pathways. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives exhibit significant inhibitory activity against mutant BRAF kinase, which is crucial in various cancers such as melanoma. This inhibition can lead to reduced tumor growth and proliferation .
Anti-inflammatory Properties
The compound's thieno-pyrazole structure suggests potential anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase (NOS) . This makes them promising candidates for treating inflammatory conditions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Notably:
- Inhibition Zones : Compounds with similar structures have shown significant inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances bioactivity by stabilizing the active conformation of the molecule.
- Alkyl Chain Length : Variations in the butanoyl chain can influence solubility and membrane permeability, affecting overall potency.
Study 1: Antitumor Efficacy
A recent study evaluated a series of thieno-pyrazole derivatives for their ability to inhibit cancer cell lines. The results indicated that compounds with similar backbones effectively reduced cell viability in vitro by inducing apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, compounds resembling this compound significantly decreased levels of TNF-alpha and IL-6 in treated mice compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
